N-Butyl-4-chloro-2,6-dinitroaniline
Description
N-Butyl-4-chloro-2,6-dinitroaniline is a nitroaromatic compound characterized by a dinitro-substituted aniline core with a chlorine atom at the para position (C4) and an N-butyl substituent. These compounds typically exhibit herbicidal or dye-intermediate functionalities, with substituents dictating their chemical behavior and environmental impact .
Properties
CAS No. |
61511-72-6 |
|---|---|
Molecular Formula |
C10H12ClN3O4 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
N-butyl-4-chloro-2,6-dinitroaniline |
InChI |
InChI=1S/C10H12ClN3O4/c1-2-3-4-12-10-8(13(15)16)5-7(11)6-9(10)14(17)18/h5-6,12H,2-4H2,1H3 |
InChI Key |
WYFVJHSWDXGMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Nitration of N-Alkylated Intermediates
The most cited method involves nitrating pre-formed N-butyl-4-chloroaniline. This two-step process begins with the alkylation of 4-chloroaniline using butyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C, achieving monoalkylation yields of 70–85%. Subsequent nitration employs a ternary nitrating system (HNO₃/H₂SO₄/H₂O = 50:35:15 wt%) at 0–5°C, introducing nitro groups at the 2 and 6 positions. The reaction’s regioselectivity stems from the deactivating effect of the N-butyl group, which directs nitration to the meta positions relative to the amine.
Key parameters:
- Nitration temperature: <10°C prevents polynitration byproducts.
- Acid ratio: Excess H₂SO₄ enhances nitronium ion (NO₂⁺) concentration, critical for complete dinitration.
Post-reaction, the crude product is denitrosated using ammonium sulfamate to convert residual N-nitroso impurities (<5%) to the target amine. Final purification via recrystallization from ethanol/water yields 88–92% pure this compound.
Diazotization-Nitration Cascade
An alternative route starts with 4-chloroaniline, which undergoes diazotization to form 1,2-bis(4-chlorophenyl)diazene using MnO₂ in refluxing toluene. Nitration of the diazene derivative in fuming HNO₃ (90%) and H₂SO₄ (96%) at 120°C for 4 hours yields 4-chloro-2,6-dinitroaniline, followed by N-alkylation with butyl iodide under phase-transfer conditions (tetrabutylammonium bromide, NaOH, 50°C).
Advantages:
- Diazotization stabilizes the aromatic ring, permitting high-temperature nitration without decomposition.
- Phase-transfer catalysis circumvents the need for anhydrous conditions, simplifying alkylation.
Limitations:
Phenol-Based Synthesis via Nucleophilic Aromatic Substitution
Adapted from pendimethalin production, this method nitrates 4-chlorophenol to 2,6-dinitro-4-chlorophenol using HNO₃/H₂SO₄ (1:3 v/v) at 40°C. The phenolic -OH is then converted to a methoxy group (CH₃I, K₂CO₃) or chloride (POCl₃, DMF) to enhance leaving-group ability. Reaction with N-butylamine in dichloromethane at 25°C for 24 hours facilitates nucleophilic substitution, driven by the electron-withdrawing nitro groups.
Reaction mechanism:
$$
\text{2,6-dinitro-4-chlorophenyl ether} + \text{N-butylamine} \xrightarrow{\text{LiCl catalyst}} \text{this compound} + \text{ROH}
$$
Lithium chloride stabilizes the transition state, achieving 78–86% substitution efficiency.
Comparative Analysis of Synthetic Routes
Scaling considerations:
- Direct nitration is preferred for industrial production due to fewer steps and higher yields.
- Phenol-based routes are advantageous for analogs requiring varied N-alkyl groups but necessitate hazardous chlorination.
Experimental Optimization and Challenges
Nitration Regioselectivity Control
The position of nitro groups is dictated by the directing effects of existing substituents. In N-butyl-4-chloroaniline, the -NHBu group is weakly activating (due to alkylation), favoring nitration at the 2 and 6 positions meta to the amine. Computational studies suggest that steric hindrance from the tert-butyl group in related compounds further enhances para-substitution, but this effect is negligible in linear N-alkyl chains.
Byproduct Formation and Mitigation
Common byproducts include:
Solvent and Catalyst Selection
- Nitration solvents: Sulfuric acid serves as both catalyst and solvent, protonating the aromatic ring to enhance electrophilic attack.
- Alkylation catalysts: Phase-transfer agents (e.g., tetrabutylammonium bromide) enable homogeneous reactions between aqueous NaOH and organic alkyl halides, improving reaction rates 3–5 fold.
Industrial-Scale Production Protocols
Pilot Plant Procedure (Direct Nitration Method)
- Alkylation: Charge 4-chloroaniline (1.0 eq), butyl bromide (1.2 eq), and K₂CO₃ (1.5 eq) into a refluxing ethanol/water (3:1) mixture. Maintain at 75°C for 8 hours.
- Workup: Filter, wash with 5% HCl to remove unreacted aniline, and recrystallize N-butyl-4-chloroaniline from n-hexane (yield: 82%).
- Nitration: Add the alkylated intermediate to pre-cooled HNO₃/H₂SO₄ (50:35:15 wt%) at 0°C. Stir for 6 hours, quench on ice, and extract with dichloromethane.
- Purification: Wash organic layer with NaHCO₃, dry over MgSO₄, and evaporate to obtain crude product. Recrystallize from ethanol (yield: 90%).
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-chloro-2,6-dinitroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Scientific Research Applications
N-Butyl-4-chloro-2,6-dinitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Butyl-4-chloro-2,6-dinitroaniline involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in various applications .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below highlights key structural differences and their implications:
Key Observations :
- Chlorine at C4 (vs. t-butyl in Butralin) introduces electron-withdrawing effects, which may enhance reactivity in substitution reactions or toxicity .
Physical-Chemical Properties
*Inferred from analogs.
Research Findings and Data Gaps
- Toxicity Data : While 2-chloro-4,6-dinitroaniline is classified as a skin sensitizer (HS Code 29214200), the target compound’s toxicity profile remains unstudied .
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